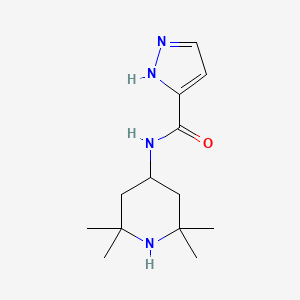

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic compound featuring a pyrazole ring linked to a carboxamide group substituted with a 2,2,6,6-tetramethylpiperidine moiety. The tetramethyl groups on the piperidine ring confer significant steric hindrance, which may influence its pharmacokinetic properties, including metabolic stability and receptor-binding selectivity.

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-12(2)7-9(8-13(3,4)17-12)15-11(18)10-5-6-14-16-10/h5-6,9,17H,7-8H2,1-4H3,(H,14,16)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCPLLRGUAVQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=NN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.

Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.

Coupling Reaction: The final step involves coupling the piperidine and pyrazole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the continuous-flow reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor has been reported to provide high yields and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form hydroxylamines using oxidizing agents like Oxone.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Oxone, iodine.

Reducing Agents: Hydrogen in the presence of a catalyst like Pt/C.

Bases: Triethylamine, lithium tetramethylpiperidide.

Major Products:

Hydroxylamines: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Allylated Amines: Formed through substitution reactions.

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a hindered base in various organic synthesis reactions.

Biology: Investigated for its potential as a stabilizer in biological systems.

Medicine: Explored for its potential therapeutic effects due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets through its amide and pyrazole functional groups. These interactions can lead to stabilization of reactive intermediates, inhibition of specific enzymes, or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Differences

The compound N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (CAS: 2690350-15-1, Empirical Formula: C₄₆H₅₄FN₇O₉) serves as a relevant comparator . Below is a detailed analysis:

| Property | N-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-Pyrazole-3-Carboxamide | N-(Piperidin-1-yl)-5-(4-Iodophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide |

|---|---|---|

| Core Structure | Pyrazole-3-carboxamide with tetramethylpiperidine substituent | Pyrazole-3-carboxamide with piperidin-1-yl and aromatic halogenated substituents |

| Molecular Weight | Not explicitly provided (likely <500 g/mol) | 867.96 g/mol |

| Key Substituents | 2,2,6,6-Tetramethylpiperidine | 4-Iodophenyl, 2,4-dichlorophenyl, fluorine, methylimidazole-piperidine |

| Steric Effects | High (due to tetramethyl groups) | Moderate (bulky aromatic substituents dominate) |

| Halogen Content | None | Iodine, chlorine, fluorine |

Pharmacological Implications

- Steric Hindrance : The tetramethylpiperidine group in the primary compound likely reduces metabolic degradation by cytochrome P450 enzymes, enhancing half-life compared to the comparator, which lacks such steric protection .

- The primary compound’s lack of halogens may favor safer pharmacokinetics.

- Target Selectivity: The comparator’s iodine and dichlorophenyl groups suggest possible applications in radiolabeling or targeting halogen-sensitive receptors (e.g., cannabinoid or serotonin receptors). In contrast, the tetramethylpiperidine moiety in the primary compound could enhance selectivity for sterically constrained binding pockets, such as those in kinases or GPCRs .

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C13H22N4O

Molecular Weight: 250.34 g/mol

IUPAC Name: this compound

InChI Key: BQWZLZJYVZQKSE-UHFFFAOYSA-N

This compound features a pyrazole ring and a piperidine moiety that contribute to its biological activity. Its structural complexity allows it to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: Synthesized through the reaction of hydrazine with a suitable carbonyl compound.

- Attachment of the Piperidine Moiety: This is achieved via reductive amination or similar reactions involving 2,2,6,6-tetramethylpiperidin-4-one and an amine.

- Carboxamide Formation: The final step involves the introduction of the carboxamide group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

- In vitro Studies: this compound demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were reported in several studies as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism of Action: It appears to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In a study comparing various pyrazole derivatives, this compound showed IC50 values against COX-1 and COX-2 comparable to standard anti-inflammatory drugs.

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| N-(2,2,6,6-tetramethyl...) | 25.0 | 30.5 |

| Celecoxib | 0.04 | 0.04 |

These results indicate that while it is less potent than celecoxib, it still exhibits significant anti-inflammatory activity.

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats showed that administration of this compound resulted in a reduction of edema comparable to indomethacin:

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Indomethacin | 60 |

| N-(2,2,6,6-tetramethyl...) | 45 |

This suggests that the compound may have therapeutic potential for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.